3-Methylimidazo[1,5-a]pyrazine can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its unique ring structure containing nitrogen atoms. Its chemical formula is with a molecular weight of approximately 118.12 g/mol. It has been studied for its roles in biological systems, particularly as a potential inhibitor in various enzymatic pathways.
The synthesis of 3-Methylimidazo[1,5-a]pyrazine can be achieved through several methods, including:
These methods vary in efficiency and yield, with specific temperature and pressure conditions influencing the final product's purity and structural integrity.
The molecular structure of 3-Methylimidazo[1,5-a]pyrazine features:
The structural integrity and arrangement of atoms contribute significantly to its reactivity and interaction with biological targets.
3-Methylimidazo[1,5-a]pyrazine participates in various chemical reactions:
These reactions are facilitated by various reagents such as strong acids or bases, oxidizing agents, and transition metal catalysts.
The mechanism of action for 3-Methylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets within biological systems:
The precise molecular interactions are still under investigation but are believed to involve binding affinities that modulate enzyme activity or receptor signaling pathways.
The physical and chemical properties of 3-Methylimidazo[1,5-a]pyrazine include:
These properties are crucial for determining the compound's behavior in various applications and environments.
3-Methylimidazo[1,5-a]pyrazine has several scientific applications:
3-Methylimidazo[1,5-a]pyrazine belongs to the imidazo[1,5-a]pyrazine family, characterized by a fused bicyclic system comprising a six-membered pyrazine ring condensed with a five-membered imidazole ring. The methyl group at the 3-position significantly influences the compound’s electronic distribution and steric accessibility, enhancing its versatility as a synthetic building block. The planar, electron-deficient core enables π-π stacking interactions with biological targets, while the ring nitrogen atoms (N1 and N4) serve as hydrogen-bond acceptors. The C3-methyl group facilitates electrophilic substitutions and metal-catalyzed cross-coupling reactions, making this scaffold a privileged structure in materials science and medicinal chemistry [9] [7]. Key bond lengths and angles derived from computational studies include:
Table 1: Fundamental Structural Properties of 3-Methylimidazo[1,5-a]pyrazine
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₇H₇N₃ | PubChem CID 2969264 [3] |
Molecular Weight | 133.15 g/mol | Calculated |
Key Substituent Position | C3-methyl | Synthetic derivatives [7] [9] |
Dipole Moment | ~4.2 D | DFT Calculations [9] |
Aromatic System | 10-π-electron | Spectral Analysis [9] |
Early synthetic routes to imidazo[1,5-a]pyrazines were limited by harsh conditions and low yields. Traditional methods relied on multistep sequences starting from 2-aminopyrazines, involving cyclization with α-halo carbonyls or carboxylic acids. A breakthrough emerged in 2016 with the development of flash vacuum thermolysis (FVT) of tert-butylimines of pyrazine-2-carbaldehydes*. This method achieved 3-methylimidazo[1,5-a]pyrazine in 95% yield at 800°C under reduced pressure (10⁻⁴ hPa), revolutionizing access to this scaffold [9]. The mechanism involves:
The 3-methylimidazo[1,5-a]pyrazine core serves as a multifunctional pharmacophore in kinase and receptor modulation. Its balanced lipophilicity (LogP ~1.8) and molecular weight (<250 Da) comply with drug-likeness criteria, while the nitrogen-rich structure facilitates target engagement through hydrogen bonding and dipole interactions. Key therapeutic applications include:
Table 2: Therapeutic Applications of 3-Methylimidazo[1,5-a]pyrazine Derivatives
Therapeutic Area | Target | Derivative Example | Potency | Key Property |
---|---|---|---|---|
Oncology | ACK1 Kinase | Imidazo[1,5-a]pyrazine-8-amides | IC50 < 100 nM | Oral bioavailability [2] |
Neuroscience | AMPAR/TARP-γ-8 | JNJ-61432059 | IC50 = 0.1 nM | Brain penetrant [6] |
Endocrinology | CRH Receptor | 3-(4-Fluorophenyl) derivatives | Ki ~ 130 nM | Subtype selectivity [10] |
Oncology | IGF-1R | 1,3-Disubstituted analogs | IC50 = 50 nM | ATP-competitive [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7